3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives
Preparation Methods
The synthesis of 3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of thiourea, acetone, and α-bromoacetophenone to form the imidazo[2,1-b][1,3]thiazole core . The nitrophenyl and propan-2-yloxypropyl groups are then introduced through subsequent substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, while the imidazo[2,1-b][1,3]thiazole core can participate in nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as therapeutic agents due to their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anticancer properties could be due to the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide include:
- 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole
- 3-methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b][1,3]thiazole These compounds share the imidazo[2,1-b][1,3]thiazole core but differ in the substituents attached to the core structure. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications.
Properties
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-N-(3-propan-2-yloxypropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-12(2)27-9-5-8-20-18(24)17-13(3)22-11-16(21-19(22)28-17)14-6-4-7-15(10-14)23(25)26/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPXZSFUTAIKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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